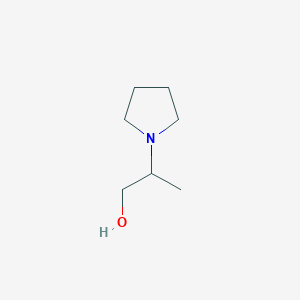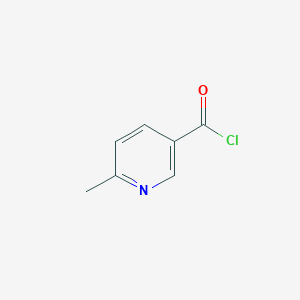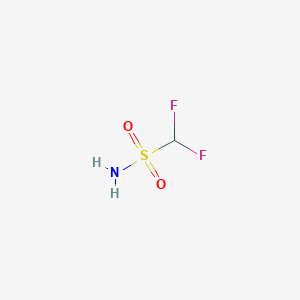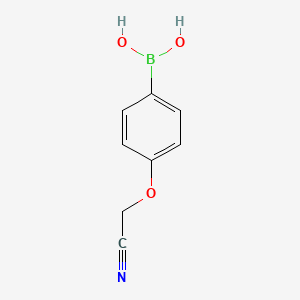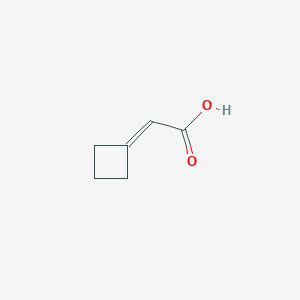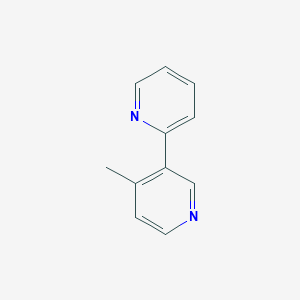
4'-Methyl-2,3'-bipyridine
説明
4’-Methyl-2,3’-bipyridine is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 . It is a colorless oil and is an important isomer of the bipyridine family .
Synthesis Analysis
The synthesis of 4’-Methyl-2,3’-bipyridine involves various methods. A key intermediate in the synthesis of extended bipyridine ligands is 4-hydroxymethylene-4-methyl-2,2-bipyridine . Other methods include homo and heterocoupling of pyridine derivatives in the presence of a catalyst . There are also strategies for bipyridine synthesis involving sulfur and phosphorous compounds .Molecular Structure Analysis
The molecular structure of 4’-Methyl-2,3’-bipyridine is characterized by two pyridine rings connected by a single bond, with a methyl group attached to one of the rings .Chemical Reactions Analysis
Bipyridine compounds, including 4’-Methyl-2,3’-bipyridine, strongly coordinate with metal centers, which often results in a decrease in catalytic activity and yield in the reaction system . They are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures .Physical And Chemical Properties Analysis
4’-Methyl-2,3’-bipyridine has a molecular weight of 170.21 g/mol, and its exact mass and monoisotopic mass are also 170.084398327 g/mol . It has a topological polar surface area of 25.8 Ų and a complexity of 158 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 2 .科学的研究の応用
Photophysical and Electrochemical Properties
4'-Methyl-2,3'-bipyridine, a derivative of 4,4'-bipyridine, is involved in various scientific studies. The bipyridine derivatives show significant redox activity and electrochromic aptitude, leading to applications in multifunctional chromic materials and compounds. These materials demonstrate interesting phenomena like chromism and are responsive to solvents and environmental changes (Papadakis, 2019).
Applications in Polymer Solar Cells
Research on bipyridine derivatives extends to their application in solar cell devices. A study discusses methyl methacrylate-containing bipyridine monomers with the 4'-methyl group of 2,2'-bipyridine used to introduce functionalized alkyl spacers. This leads to promising photophysical and electrochemical properties in the resulting graft copolymers, opening perspectives for applications in solar-cell devices (Marin, Holder, & Schubert, 2004).
Luminescent Ruthenium(II) Polypyridine Biotin Complexes
In the field of biochemistry, luminescent ruthenium(II) polypyridine complexes containing 4'-methyl-2,2'-bipyridine and a biotin moiety have been synthesized. These complexes show promising photophysical and electrochemical properties and potential for binding studies with proteins like avidin, useful in biotin assays (Lo & Lee, 2004).
Photocatalytic CO2 Reduction
Ruthenium-rhenium bi- and tetranuclear complexes, using 4-methyl-2,2'-bipyridine as a bridging ligand, have been investigated for their electrochemical, spectroscopic, and photocatalytic properties in the context of CO2 reduction. These studies contribute to understanding the architecture of supramolecular metal complexes in photocatalysis (Gholamkhass et al., 2005).
Role in Oxidative Coupling of 4-Methylpyridine
The oxidative coupling of 4-methylpyridine to 4,4'-dimethyl-2,2'-bipyridine over palladium oxide demonstrates a one-step process to produce bipyridines. Research in this area focuses on enhancing the catalytic performance and understanding the interaction between the catalyst and the supports, which is crucial for large-scale production of bipyridine products (Neal, Hernández, & Hagelin‐Weaver, 2009).
将来の方向性
Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . Thus, future research may focus on improving their synthesis methods and understanding their characteristics . New methods are being developed to address issues such as the strong coordination of the product with the metal center decreasing catalytic activity .
作用機序
Target of Action
4’-Methyl-2,3’-bipyridine is a member of the class of bipyridines . Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . The primary targets of 4’-Methyl-2,3’-bipyridine are likely to be metal centers, given that bipyridine compounds strongly coordinate with them .
Mode of Action
The mode of action of 4’-Methyl-2,3’-bipyridine is primarily through its interaction with its targets, the metal centers. The compound’s strong coordination with these centers can lead to a decrease in their catalytic activity . The exposed location of the nitrogen atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .
Biochemical Pathways
Given its structural similarity to other bipyridines, it may influence pathways involving transition-metal catalysis
Result of Action
Given its structural similarity to other bipyridines, it may have effects related to its role as a ligand in transition-metal catalysis
Action Environment
The action of 4’-Methyl-2,3’-bipyridine can be influenced by environmental factors. For instance, the compound’s solid-state form can be influenced by pressure and temperature conditions . The compound’s anhydrate ↔ hydrate interconversion shows hardly any hysteresis and fast transformation kinetics, with the critical relative humidity being at 35% at room temperature .
特性
IUPAC Name |
4-methyl-3-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-7-12-8-10(9)11-4-2-3-6-13-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMDDZLGKQZLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621250 | |
| Record name | 4'-Methyl-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
646534-78-3 | |
| Record name | 4'-Methyl-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What role does 4'-methyl-2,3'-bipyridine play in the development of blue phosphorescent emitters?
A1: In the cited research, this compound, specifically its 2',6'-dimethoxy-4-methyl-2,3'-bipyridine derivative [(MeO)2pypy], serves as the main ligand in two new Iridium(III) complexes designed for blue phosphorescence []. These complexes, with the general formula Ir(C⁁N)2(L⁁X) where C⁁N represents (MeO)2pypy and L⁁X represents ancillary ligands (acetylacetonate or 2-picolinate), exhibit desirable photophysical properties for use in organic light-emitting diodes (OLEDs) [].
Q2: How does the structure of the Iridium(III) complexes containing this compound contribute to their thermal stability?
A2: The Iridium(III) complexes incorporating the 2',6'-dimethoxy-4-methyl-2,3'-bipyridine derivative display high thermal stability, with decomposition temperatures around 350 °C []. This stability is attributed to strong intermolecular interactions within the complex, likely influenced by the presence of the methoxy groups and the methyl group on the bipyridine ligand []. These groups can participate in various interactions, such as van der Waals forces and dipole-dipole interactions, contributing to the overall stability of the complex.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



